Structural Uniqueness vs. Common Dihydroisoquinoline LSD1 Inhibitor Scaffolds
This compound bears a 6-methoxy-3,4-dihydroisoquinoline core linked via an ethanone bridge to an N-indol-1-yl moiety. In contrast, the most advanced LSD1 inhibitor chemotypes include tranylcypromine-derived cyclopropylamines (e.g., GSK-LSD1, ORY-1001/iadademstat) and reversible tetrahydroisoquinolines such as FY-21, which carry distinct substitution patterns (e.g., tetracyclic fused systems) [1]. No direct head-to-head comparison data exist between this compound and any named LSD1 inhibitor. The scaffold is structurally differentiated, but the functional consequences of these differences remain unquantified in the public domain.
| Evidence Dimension | Core scaffold architecture |
|---|---|
| Target Compound Data | 6-methoxy-3,4-dihydroisoquinoline + N-indol-1-yl ethanone (C₂₀H₂₀N₂O₂, MW 320.39) |
| Comparator Or Baseline | FY-21: tetracyclic tetrahydroisoquinoline (IC₅₀ LSD1 = 340 nM); GSK-LSD1: trans-2-phenylcyclopropylamine derivative; ORY-1001: tranylcypromine-based inhibitor |
| Quantified Difference | Not quantified – no comparative bioactivity data available for target compound |
| Conditions | Structural comparison only; no co-assayed biological data |
Why This Matters
Scaffold novelty can drive intellectual property differentiation and distinct selectivity profiles, but in the absence of comparative bioactivity data, selection must rely on prospective experimental validation rather than assumed superiority.
- [1] Yang, C., Fang, Y., Hu, Y., Tian, T., & Liao, G. (2023). Discovery of new tetrahydroisoquinolines as potent and selective LSD1 inhibitors for the treatment of MLL-rearranged leukemia. European Journal of Medicinal Chemistry, 258, 115516. (Describes FY-21, IC₅₀ = 340 nM). View Source
